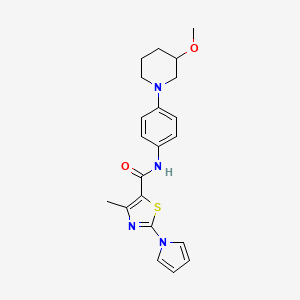![molecular formula C21H22N4O4 B2925012 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide CAS No. 1260984-55-1](/img/structure/B2925012.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including a benzodioxole, an oxadiazole, a pyrrole, and an amide group . These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. It likely contains a benzodioxole ring attached to an oxadiazole ring, which is further connected to a pyrrole ring. The amide group is likely attached to the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the amide group) could make the compound soluble in polar solvents .Applications De Recherche Scientifique
In Silico Drug Design and Microbial Investigation
A study by Pandya et al. (2019) focused on the synthesis of a series of compounds similar in structure to the specified chemical, emphasizing their application in drug design. These compounds were evaluated for their drug-likeness properties through in silico ADME prediction, showcasing their potential in the pharmaceutical industry. Additionally, their antimicrobial activities were investigated against various bacterial and fungal strains, indicating their relevance in developing new antimicrobial agents. The compounds displayed significant activity, with some showing superior performance compared to standard drugs like ciprofloxacin and clotrimazole, highlighting their potential in addressing microbial resistance issues. The in-depth characterization of these compounds, including NMR, mass spectroscopy, and elemental analysis, lays a solid foundation for further research in drug development and microbial investigation (Pandya, Dave, Patel, & Desai, 2019).
Antitumor Potential and Cytotoxicity Evaluation
Ramazani et al. (2014) conducted a study on N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, which are structurally related to the specified compound. These were synthesized and assessed for their cytotoxic activity against various cancer cell lines. The findings revealed that certain compounds exhibited significant cytotoxic activity, comparable or even superior to the reference drug doxorubicin, especially against A549, HT29, and HT1080 cells. This research highlights the potential of these compounds in cancer treatment, providing a basis for further exploration in antitumor drug development (Ramazani et al., 2014).
Insecticidal Applications
Fadda et al. (2017) explored the insecticidal potential of compounds related to the specified chemical against the cotton leafworm, Spodoptera littoralis. This study involved the synthesis of various heterocyclic compounds incorporating a thiadiazole moiety, which were then evaluated for their insecticidal efficacy. The results indicated that some of these newly synthesized compounds exhibited significant activity, suggesting their potential use in pest control strategies. Such research contributes to the development of new, more effective insecticides, addressing the ongoing challenge of pest resistance (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antimycobacterial Agents
Joshi et al. (2015) investigated the antimycobacterial properties of pyrrolyl 1,3,4-oxadiazole benzothioate derivatives, which share structural similarities with the compound . The study synthesized various derivatives and evaluated their in vitro antitubercular activity. Preliminary results demonstrated that most of the compounds showed moderate to good activity against Mycobacterium tuberculosis. The research also included pharmacophore hypothesis and Surflex-Docking studies to understand the structure-activity relationship, offering insights into the design of new antitubercular agents (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines .
Mode of Action
Based on the structure and the known activity of similar compounds, it is plausible that it may interact with cellular targets to induce changes that inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been found to exhibit anticancer activity, suggesting that this compound may also have potential anticancer effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-19(22-15-5-2-1-3-6-15)12-25-10-4-7-16(25)21-23-20(24-29-21)14-8-9-17-18(11-14)28-13-27-17/h4,7-11,15H,1-3,5-6,12-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWDSJMHWVDNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

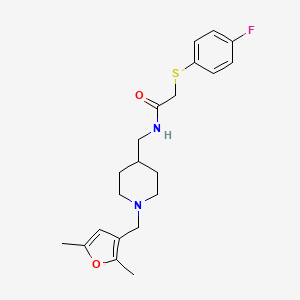


![3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2924936.png)

![2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2924939.png)
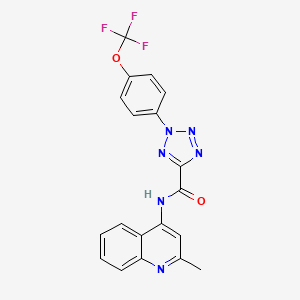
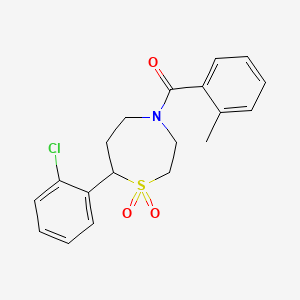
![N-{2-[5-(4-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2924943.png)
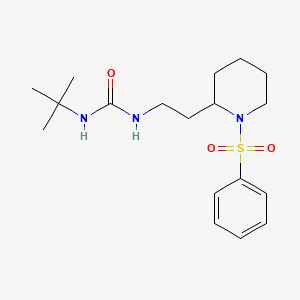
![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2924947.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2924949.png)
![3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2924950.png)
